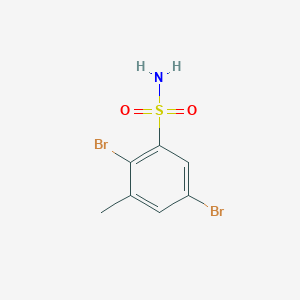
Benzenesulfonamide,2,5-dibromo-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide,2,5-dibromo-N-methyl- is a chemical compound with the molecular formula C7H7Br2NO2S. It is a derivative of benzenesulfonamide, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,2,5-dibromo-N-methyl- typically involves the bromination of N-methylbenzenesulfonamide. The process begins with the preparation of N-methylbenzenesulfonamide, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 5th positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide,2,5-dibromo-N-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,2,5-dibromo-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Benzenesulfonamide,2,5-dibromo-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide,2,5-dibromo-N-methyl- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells . The compound’s bromine atoms and sulfonamide group play crucial roles in its binding affinity and selectivity towards the target enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without bromine and methyl substitutions.
2,5-Dibromobenzenesulfonamide: Similar structure but without the N-methyl group.
N-Methylbenzenesulfonamide: Similar structure but without the bromine atoms.
Uniqueness
Benzenesulfonamide,2,5-dibromo-N-methyl- is unique due to the presence of both bromine atoms and the N-methyl group, which confer distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential for further chemical modifications, while the N-methyl group influences its solubility and interaction with biological targets .
Properties
Molecular Formula |
C7H7Br2NO2S |
|---|---|
Molecular Weight |
329.01 g/mol |
IUPAC Name |
2,5-dibromo-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Br2NO2S/c1-4-2-5(8)3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
IBOIWRCCGZVJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















